molecular formula C8H6Cl2F2N2 B13701530 2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline

2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline

Cat. No.: B13701530
M. Wt: 239.05 g/mol
InChI Key: SWBAHUPHVTUJAF-UHFFFAOYSA-N
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Description

2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C8H8Cl2F2N2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of chlorinating and fluorinating agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of chlorine and fluorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

Molecular Formula

C8H6Cl2F2N2

Molecular Weight

239.05 g/mol

IUPAC Name

2,4-dichloro-8,8-difluoro-6,7-dihydro-5H-quinazoline

InChI

InChI=1S/C8H6Cl2F2N2/c9-6-4-2-1-3-8(11,12)5(4)13-7(10)14-6/h1-3H2

InChI Key

SWBAHUPHVTUJAF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C1)(F)F)N=C(N=C2Cl)Cl

Origin of Product

United States

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